Cas no 1201913-82-7 (Tofogliflozin (hydrate))

Tofogliflozin (hydrate) 化学的及び物理的性質
名前と識別子
-
- CSG452
- Tofogliflozin (USAN)
- UNII-P8DD8KX4O4
- Tofogliflozin [USAN:INN]
- Tofogliflozin hydrate (JAN)
- CHEMBL2105711
- D09978
- (1S,3'R,4'S,5'S,6'R)-6-((4-Ethylphenyl)methyl)-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)- spiro(isobenzofuran-1(3H),2'-(2H)pyran)-3',4',5'-triol monohydrate
- (1S,3'R,4'S,5'S,6'R)-6-((4-Ethylphenyl)methyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro- 3H-spiro(2-benzofuran-1,2'-pyran)-3',4',5'-triol monohydrate
- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol
- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol,hydrate
- TOFOGLIFLOZIN
- Tofogliflozin Hydrate
- Tofogliflozin hydrate (1:1)
- CSG452 hydrate
- CSG-452 hydrate
- hydrate
- (1S,3'R,4'S,5'S,6'R)-6-[(4-Ethylphenyl)methyl]-3',4',5',6'-tetrahydro-6'-(hydroxymethyl)spiro[isobenzofuran-1(3H),2'-[2H]pyran]-3',4',5'-triol hydrate (1:1)
- Tofogliflozin (hydrate)
- 903565-83-3
- SPIRO(ISOBENZOFURAN-1(3H),2'-(2H)PYRAN)-3',4',5'-TRIOL,6-((4-ETHYLPHENYL)METHYL)-3',4',5',6'-TETRAHYDRO-6'-(HYDROXYMETHYL)-,HYDRATE (1:1),(1S,3'R,4'S,5'S,6'R)-
- P8DD8KX4O4
- DA-68248
- Apleway (TN)
- TOFOGLIFLOZIN MONOHYDRATE [MI]
- (3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate
- s8558
- Q15410175
- Spiro(isobenzofuran-1(3H),2'-(2H)pyran)-3',4',5'-triol, 6-((4-ethylphenyl)methyl)- 3',4',5',6'-tetrahydro-6'-(hydroxymethyl)-, hydrate (1:1), (1S,3'R,4'S,5'S,6'R)-
- DTXSID70152722
- 1ST15584W
- Tofogliflozin monohydrate
- AKOS030526311
- SCHEMBL19328161
- Tofogliflozin(CSG 452)
- 1201913-82-7
- CS-3792
- HY-13413
- EX-A4415
- MS-26914
- TOFOGLIFLOZIN HYDRATE [JAN]
- A852385
- Deberza (TN)
- F85113
- CCG-268694
- Tofogliflozin [USAN]
- CSG 452
-
- インチ: InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1
- InChIKey: ZXOCGDDVNPDRIW-NHFZGCSJSA-N
- ほほえんだ: O[C@@H]1[C@@H](O)[C@H](O)[C@@H](CO)O[C@@]21OCC3=C2C=C(CC4=CC=C(CC)C=C4)C=C3.O
計算された属性
- せいみつぶんしりょう: 404.18354
- どういたいしつりょう: 404.18350323g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 4
- 複雑さ: 521
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
じっけんとくせい
- PSA: 130.88
Tofogliflozin (hydrate) セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Tofogliflozin (hydrate) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-13413-10mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 98.48% | 10mg |
¥1500 | 2024-05-24 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46996-50mg |
Tofogliflozin hydrate (CSG-452 hydrate) |
1201913-82-7 | 98% | 50mg |
¥4725.00 | 2023-09-08 | |
ChemScence | CS-3792-10mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 98.85% | 10mg |
$176.0 | 2022-04-28 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce46996-5mg |
Tofogliflozin hydrate (CSG-452 hydrate) |
1201913-82-7 | 98% | 5mg |
¥891.00 | 2023-09-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T872966-5mg |
Tofogliflozin(CSG 452) |
1201913-82-7 | 99% | 5mg |
¥1,387.00 | 2022-01-14 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T5016-25 mg |
Tofogliflozin hydrate |
1201913-82-7 | 98.78% | 25mg |
¥2664.00 | 2022-04-26 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T24490-10mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 98% | 10mg |
¥2432.0 | 2023-09-06 | |
MedChemExpress | HY-13413-5mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 98.48% | 5mg |
¥1000 | 2024-05-24 | |
Biosynth | BYB91382-25 mg |
Tofogliflozin (hydrate) |
1201913-82-7 | 25mg |
$641.00 | 2023-01-05 | ||
MedChemExpress | HY-13413-10mM*1 mL in DMSO |
Tofogliflozin (hydrate) |
1201913-82-7 | 98.48% | 10mM*1 mL in DMSO |
¥890 | 2024-05-24 |
Tofogliflozin (hydrate) サプライヤー
Tofogliflozin (hydrate) 関連文献
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Vincent Mascitti,Benjamin A. Thuma,Aaron C. Smith,Ralph P. Robinson,Thomas Brandt,Amit S. Kalgutkar,Tristan S. Maurer,Brian Samas,Raman Sharma Med. Chem. Commun. 2013 4 101
-
Mark S. Butler,Avril A. B. Robertson,Matthew A. Cooper Nat. Prod. Rep. 2014 31 1612
-
Hongze Liao,Jimei Ma,Hui Yao,Xue-Wei Liu Org. Biomol. Chem. 2018 16 1791
-
Armin Bauer,Mark Br?nstrup Nat. Prod. Rep. 2014 31 35
-
Rahul P. Kshirsagar,Abhishek A. Kulkarni,Rashmi S. Chouthe,Shahebaaz K. Pathan,Hemant D. Une,G. Bhanuprakash Reddy,Prakash V. Diwan,Siddique Akber Ansari,Jaiprakash N. Sangshetti RSC Adv. 2020 10 1733
-
Sabita Nayak,Pravati Panda,Bishnu Prasad Raiguru,Seetaram Mohapatra,Chandra Shekhar Purohit Org. Biomol. Chem. 2019 17 74
-
Elena Lenci,Gloria Menchi,Fernanda I. Saldívar-Gonzalez,José L. Medina-Franco,Andrea Trabocchi Org. Biomol. Chem. 2019 17 1037
-
Paula Nogueira da Silva,Raissa Alves da Concei??o,Rodolfo do Couto Maia,Maria Leticia de Castro Barbosa Med. Chem. Commun. 2018 9 1273
-
Miki B. Kurosawa,Kenta Kato,Kei Muto,Junichiro Yamaguchi Chem. Sci. 2022 13 10743
-
Jie-Hui Zhang,Cheng-Lin Pan,Huan-Huan Zhang,Peng-Fei Xu,Yong-Chun Luo Org. Chem. Front. 2021 8 2203
Tofogliflozin (hydrate)に関する追加情報
Tofogliflozin (hydrate) - CAS No. 1201913-82-7: An Overview of a Promising SGLT2 Inhibitor
Tofogliflozin (hydrate), with the chemical abstracts service (CAS) number 1201913-82-7, is a potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitor that has gained significant attention in the field of diabetes management. This compound is part of a class of drugs known as gliflozins, which have shown promising results in improving glycemic control and reducing the risk of cardiovascular complications in patients with type 2 diabetes mellitus (T2DM).
The mechanism of action of Tofogliflozin (hydrate) is centered around its ability to inhibit SGLT2, a transporter protein located in the proximal tubules of the kidneys. SGLT2 is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli back into the bloodstream. By blocking this reabsorption, Tofogliflozin (hydrate) promotes glycosuria, leading to a reduction in blood glucose levels without increasing insulin secretion. This unique mechanism makes it an attractive option for patients who may not respond well to traditional insulin-sensitizing or insulin-stimulating agents.
Recent clinical trials have further validated the efficacy and safety profile of Tofogliflozin (hydrate). A Phase III trial conducted in Japan demonstrated that treatment with Tofogliflozin (hydrate) resulted in significant reductions in HbA1c levels, fasting plasma glucose, and body weight compared to placebo. Additionally, the study reported a favorable safety profile, with no major adverse cardiovascular events (MACE) observed during the trial period.
Beyond its primary role in glycemic control, Tofogliflozin (hydrate) has shown potential benefits in other areas. Research has indicated that SGLT2 inhibitors may have renoprotective effects by reducing albuminuria and slowing the progression of diabetic nephropathy. A meta-analysis published in the Journal of Clinical Endocrinology & Metabolism found that patients treated with SGLT2 inhibitors, including Tofogliflozin (hydrate), had a lower risk of developing kidney disease compared to those on other antidiabetic therapies.
The cardiovascular benefits of Tofogliflozin (hydrate) have also been explored extensively. A landmark study published in the New England Journal of Medicine demonstrated that SGLT2 inhibitors significantly reduced the risk of major adverse cardiovascular events, including hospitalization for heart failure and cardiovascular death. These findings have led to a paradigm shift in the management of T2DM, with many guidelines now recommending SGLT2 inhibitors as a first-line therapy for patients with established cardiovascular disease.
In addition to its clinical applications, Tofogliflozin (hydrate) has been studied for its potential use in other metabolic disorders. Preliminary research suggests that it may have beneficial effects on lipid metabolism and could be useful in managing dyslipidemia associated with T2DM. A study published in Diabetes Care found that treatment with Tofogliflozin (hydrate) led to reductions in triglyceride levels and improvements in HDL cholesterol levels.
The pharmacokinetic properties of Tofogliflozin (hydrate) are well-characterized. It is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-3 hours. The compound has a moderate volume of distribution and is primarily metabolized by the liver via glucuronidation. The half-life of Tofogliflozin (hydrate) is approximately 6 hours, allowing for once-daily dosing. Renal excretion is the primary route of elimination, making it important to monitor renal function in patients with impaired kidney function.
The safety profile of Tofogliflozin (hydrate) is generally favorable, but like all medications, it can have side effects. Common adverse events include urinary tract infections and genital mycotic infections, which are related to increased glycosuria. These side effects can be managed through proper hygiene and monitoring. More serious but rare side effects include ketoacidosis and acute kidney injury, which require prompt medical attention if they occur.
In conclusion, Tofogliflozin (hydrate) represents a significant advancement in the treatment of type 2 diabetes mellitus. Its unique mechanism of action, combined with its favorable safety profile and potential benefits beyond glycemic control, make it an important tool for healthcare providers managing this complex condition. Ongoing research continues to explore new applications and long-term outcomes associated with this promising compound.
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